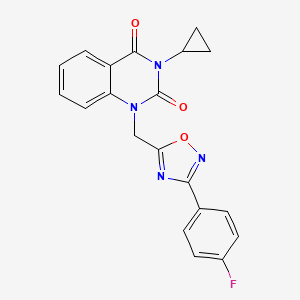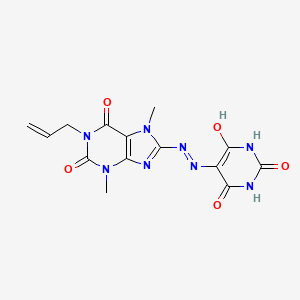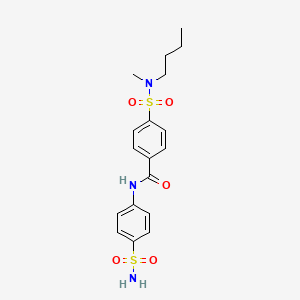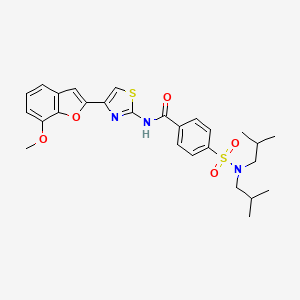![molecular formula C17H19NO4 B2672754 diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate CAS No. 72010-38-9](/img/structure/B2672754.png)
diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate (DMP) is an organic compound that belongs to the class of compounds known as indole derivatives. It is a white solid with a melting point of 40-42 °C. DMP is an important intermediate in the synthesis of many biologically active compounds, including antineoplastic agents, antibiotics, and antihistamines. It is also used as a reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have shown significant activity against various viruses. For example, some indole derivatives have shown significant activity against the H1N1 virus . This suggests that “diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate” could potentially be used in antiviral research.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate” could be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown anticancer activity . For example, some indole derivatives were found to be active against human lung cancer A549, breast cancer MCF7, and colon adenocarcinoma HT-29 cells . This suggests that “diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate” could be used in cancer research.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . This suggests that “diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate” could be used in HIV research.
Antioxidant Activity
Indole derivatives have shown antioxidant activity . This suggests that “diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate” could be used in the development of new antioxidants.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that “diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate” could be used in the development of new antimicrobial drugs.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that “diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate” could be used in diabetes research.
Antimalarial Activity
Indole derivatives have shown antimalarial activity . This suggests that “diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate” could be used in malaria research.
Propiedades
IUPAC Name |
diethyl 2-[(1-methylindol-3-yl)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-21-16(19)14(17(20)22-5-2)10-12-11-18(3)15-9-7-6-8-13(12)15/h6-11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKOWMCJJXDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-4-nitrophenyl)thio]pyridine](/img/structure/B2672671.png)
![(4-Cyclopropylsulfonylpiperazin-1-yl)-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2672673.png)
![(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2672674.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2672676.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)
![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2672679.png)

![5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2672682.png)


![5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2672688.png)
![3-(2-methylphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)

![Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2672693.png)